molecular formula C23H38O4 B12420599 Meteneprost-d9

Meteneprost-d9

Cat. No.: B12420599
M. Wt: 387.6 g/mol
InChI Key: WMLGLMGSFIXSGO-FBOFHODRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Meteneprost-d9 is a potent analog of prostaglandin E2 (PGE2) with an extended half-life in vivo. It is a synthetic compound that has been used in various scientific research applications, particularly in the field of reproductive biology .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Meteneprost-d9 involves the reaction of 16,16-dimethyl-PGE2 methyl ester bis(trimethylsilyl) ether with the reaction product of N,S-dimethyl-S-phenylsulfoximine and methylmagnesium chloride in tetrahydrofuran (THF) at -78°C. This is followed by treatment with aluminum amalgam (AlHg) and acetic acid to yield 9-deoxy-9-methylene-16,16-dimethyl-PGE2 methyl ester, which is then hydrolyzed with potassium hydroxide (KOH) in methanol-water .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but the synthesis typically involves the use of high-purity reagents and controlled reaction conditions to ensure the desired product’s purity and yield .

Chemical Reactions Analysis

Types of Reactions: Meteneprost-d9 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include methylmagnesium chloride, aluminum amalgam, and potassium hydroxide. The reactions are typically carried out under controlled conditions, such as low temperatures and specific solvents like tetrahydrofuran .

Major Products Formed: The major products formed from the reactions involving this compound include various analogs of prostaglandin E2, which have different biological activities and applications .

Scientific Research Applications

Meteneprost-d9 has been extensively studied for its applications in reproductive biology. It is used in combination with other prostaglandin derivatives to terminate first-trimester pregnancy in monkeys. This compound has shown to be effective without causing unwanted side effects such as fever or gastrointestinal problems . Additionally, this compound is used in lipid biochemistry and the study of cyclooxygenase pathways .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds:

  • Prostaglandin E2 (PGE2)
  • Prostaglandin F2α (PGF2α)
  • 17-phenyl trinor PGF1α

Uniqueness: Meteneprost-d9 is unique due to its extended half-life and resistance to metabolic degradation compared to other prostaglandin analogs. This makes it particularly useful in research applications where prolonged activity is desired .

Properties

Molecular Formula

C23H38O4

Molecular Weight

387.6 g/mol

IUPAC Name

(Z)-7-[(1R,2R,3R)-3-hydroxy-5-methylidene-2-[(E,3R)-5,5,6,6,7,7,8,8,8-nonadeuterio-3-hydroxy-4,4-dimethyloct-1-enyl]cyclopentyl]hept-5-enoic acid

InChI

InChI=1S/C23H38O4/c1-5-6-15-23(3,4)21(25)14-13-19-18(17(2)16-20(19)24)11-9-7-8-10-12-22(26)27/h7,9,13-14,18-21,24-25H,2,5-6,8,10-12,15-16H2,1,3-4H3,(H,26,27)/b9-7-,14-13+/t18-,19+,20+,21+/m0/s1/i1D3,5D2,6D2,15D2

InChI Key

WMLGLMGSFIXSGO-FBOFHODRSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(C)(C)[C@@H](/C=C/[C@H]1[C@@H](CC(=C)[C@@H]1C/C=C\CCCC(=O)O)O)O

Canonical SMILES

CCCCC(C)(C)C(C=CC1C(CC(=C)C1CC=CCCCC(=O)O)O)O

Origin of Product

United States

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